molecular formula C4H7NO B073545 2-Methyl-2-oxazoline CAS No. 1120-64-5

2-Methyl-2-oxazoline

Cat. No. B073545
CAS RN: 1120-64-5
M. Wt: 85.1 g/mol
InChI Key: GUXJXWKCUUWCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-oxazoline is a 5-membered heterocyclic compound, which is substituted in the 2-position with a methyl group . It is often used as a monomer in polymerization reactions . It is a water-soluble polymer with excellent anti-fouling properties .


Synthesis Analysis

2-Methyl-2-oxazoline undergoes polymerization with 2-butyl-2-oxazoline to form poly (2-oxazoline) block copolymer . It undergoes cationic ring-opening polymerization with 2-(dec-9-enyl)-2-oxazoline to yield copoly (2-oxazoline)s . A study reported the synthesis of defined high molar mass poly (2-methyl-2-oxazoline) (PMeOx) via living cationic ring-opening polymerization (CROP) of its monomer .


Molecular Structure Analysis

The molecular formula of 2-Methyl-2-oxazoline is C4H7NO . The InChI key is GUXJXWKCUUWCLX-UHFFFAOYSA-N . The SMILES string is CC1=NCCO1 .


Chemical Reactions Analysis

2-Methyl-2-oxazoline undergoes cationic ring-opening polymerization with 2-(dec-9-enyl)-2-oxazoline to yield copoly (2-oxazoline)s . It also reacts with N’-phenyl-benzohydrazonoyl chloride to get 4-(2-hydroxyethyl)-5-methyl-1,3-diphenyl-1,2,4-triazol-4-ium chloride .


Physical And Chemical Properties Analysis

2-Methyl-2-oxazoline is a liquid at room temperature . Its refractive index is 1.434 (lit.) . It has a boiling point of 109.5-110.5 °C (lit.) and a density of 1.005 g/mL at 25 °C (lit.) .

Scientific Research Applications

Biomedical Applications

Poly (2-oxazoline)s, synthesized from 2-Methyl-2-oxazoline, have shown great potential in the biomedical field . The highly tunable structure and function of poly (2-oxazoline)s, with excellent physical and biological properties, have been applied in various areas .

Drug Delivery

Poly (2-oxazoline)s have been used in drug delivery due to their water solubility and invisibility in organisms . They are suitable for the development of technologies such as drug delivery .

Protein Modification

Poly (2-oxazoline)s have been used for protein modification . Their structure is similar to that of peptides, making them suitable for this application .

Gene Carriers

Poly (2-oxazoline)s have been used as gene carriers . Their tunable structure and function make them suitable for this application .

Anti-fouling Interface

Poly (2-oxazoline)s have been used to create anti-fouling interfaces . They are invisible in organisms, making them suitable for this application .

Cell Sheet Engineering

Poly (2-oxazoline)s have been used in cell sheet engineering . Their excellent physical and biological properties make them suitable for this application .

Hydrogel

Poly (2-oxazoline)s have been used to create hydrogels . Their water solubility and excellent physical properties make them suitable for this application .

Plasma Polymerization

2-Methyl-2-oxazoline has been used in plasma polymerization to deposit poly (2-oxazoline) coatings on different substrates . These coatings have antibiofouling properties and good biocompatibility .

Safety And Hazards

2-Methyl-2-oxazoline is classified as a flammable liquid (Category 2) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and its vapors can be harmful if inhaled . Contact with skin and eyes should be avoided . It should be stored in a well-ventilated place and kept cool .

Future Directions

2-Methyl-2-oxazoline has potential for the preparation of functional materials due to their antibiofouling properties and good biocompatibility . The synthesis of defined high molar mass poly (2-methyl-2-oxazoline) might open a way to a new class of effective polymer-based therapeutics .

properties

IUPAC Name

2-methyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-4-5-2-3-6-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXJXWKCUUWCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26375-28-0
Record name Poly(2-methyl-2-oxazoline)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26375-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40870845
Record name 2-Methyl-2-oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Acros Organics MSDS]
Record name 2-Methyl-2-oxazoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16314
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Methyl-2-oxazoline

CAS RN

1120-64-5
Record name 2-Methyl-2-oxazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1120-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-oxazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1120-64-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-2-oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-oxazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 127.6 g portion (1.5 moles) of 2-methyl-2-oxazoline is mixed with 192.0 g (6.0 moles) absolute methanol and 11.4 g (0.3 mole) lithium methoxide in a one-liter stainless steel Parr reactor equipped with a turbine stirrer. The reactor is sealed and heated, with stirring, to between 160° C and 165° C and 220 psig. The reaction is continued under those conditions for a period of 23.5 hours. Samples are periodically taken from the reactor through a dip-pipe which is below the liquid level. Analysis of these samples by gas chromatography with an internal standard indicates that, at 60-75 percent oxazoline conversions, corresponding amide yields are very high (95-100 percent) based upon the amount of oxazoline converted. At higher oxazoline conversions, a significant by-product appears, which is identified as 2-methoxyethylamine. The concentration of this amine levels out, and at 96.4 percent methyl oxazoline conversion, an 82.3 percent yield of 2-methoxyethylacetamide and an 11 percent yield of 2-methoxyethylamine results. Thus, yields of amide and amine, based on a 96.4 percent oxazoline conversion, are 93.3 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mol
Type
reactant
Reaction Step Four
Quantity
192 g
Type
reactant
Reaction Step Four
Quantity
11.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-oxazoline
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-oxazoline
Reactant of Route 3
2-Methyl-2-oxazoline
Reactant of Route 4
Reactant of Route 4
2-Methyl-2-oxazoline
Reactant of Route 5
2-Methyl-2-oxazoline
Reactant of Route 6
2-Methyl-2-oxazoline

Q & A

Q1: What is the molecular formula and weight of 2-Methyl-2-oxazoline?

A1: The molecular formula of 2-Methyl-2-oxazoline is C4H7NO, and its molecular weight is 85.10 g/mol.

Q2: What spectroscopic techniques are used to characterize PMOx?

A2: Researchers utilize various techniques like Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR) [, , , , , , , ], size exclusion chromatography (SEC) [, ], and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF) [, ] to characterize PMOx. These techniques provide insights into the polymer's structure, composition, and molecular weight distribution.

Q3: Is PMOx compatible with other polymers?

A3: Research shows varying compatibility of PMOx with other polymers. For instance, star-shaped PMOx exhibits miscibility with poly(vinylidene fluoride) (PVDF) due to the topological effect of PMOx macromolecules, while linear PMOx blends with PVDF are phase-separated []. Similarly, chitin-graft-PMOx displays good compatibility with poly(vinyl chloride) (PVC) up to 40 wt% and complete miscibility with poly(vinyl alcohol) (PVA) across all compositions [].

Q4: How does the molecular architecture of PMOx influence its antifouling properties?

A4: Studies indicate that star-shaped PMOx generally exhibits enhanced antifouling properties compared to linear PMOx. This is attributed to the higher PMOx chain densities achievable with star structures, leading to increased resistance to protein adsorption, cell attachment, and platelet adhesion [].

Q5: Can PMOx-based materials act as catalysts?

A5: Yes, microballs with forest-like poly(ethyleneimine) (PEI) chains derived from PMOx act as effective catalytic templates in the synthesis of silica microballs. These PEI-grafted microballs catalyze the hydrolytic polycondensation of tetramethoxysilane (TMOS), leading to polymer/silica hybrid microballs with tunable sizes, surface areas, and internal structures [].

Q6: What are the potential applications of PMOx in drug delivery?

A6: PMOx-based polymersomes, self-assembled vesicular structures, hold promise as drug delivery vehicles. Research highlights their potential for encapsulating therapeutic agents and controlling their release [, ]. Functionalization with ligands like biotin enables targeted delivery to specific cells or tissues [].

Q7: Can PMOx be used to modify surfaces for specific applications?

A7: Yes, PMOx-based coatings find applications in various fields. For instance, PMOx-modified silica nanoparticles demonstrate potential in targeted drug delivery and fluorescence imaging []. Additionally, PMOx-coated copper surfaces exhibit enhanced hydrophilicity, making them suitable for use in integrated circuits for electrical equipment [].

Q8: What polymerization methods are used to synthesize PMOx?

A8: PMOx is typically synthesized via living cationic ring-opening polymerization (CROP) of 2-Methyl-2-oxazoline, using initiators like alkyl halides or tosylates in the presence of Lewis acids [, , , , , ]. This method allows for controlled polymerization, enabling the synthesis of well-defined PMOx with predetermined molecular weights and narrow polydispersity.

Q9: What is vine-twining polymerization, and how is it relevant to PMOx?

A9: Vine-twining polymerization is an enzymatic polymerization process where amylose forms supramolecular inclusion complexes with guest polymers. This technique has been successfully applied to create novel soft materials using amphiphilic triblock copolymers containing a PMOx segment [].

Q10: What are the advantages of using PMOx in biomedical applications?

A10: PMOx is highly regarded for its biocompatibility and resistance to protein fouling, making it a promising alternative to polyethylene glycol (PEG) in various biomedical applications [, ].

Q11: What are some challenges associated with the use of PMOx?

A11: Despite its advantages, PMOx research still faces challenges, such as optimizing polymerization conditions to minimize side reactions like β-elimination and branching []. Additionally, further research is needed to fully understand and control the self-assembly behavior of PMOx-based amphiphilic polymers in different solvents [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.